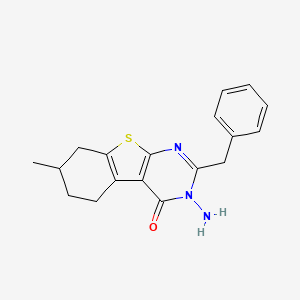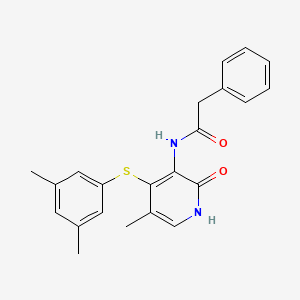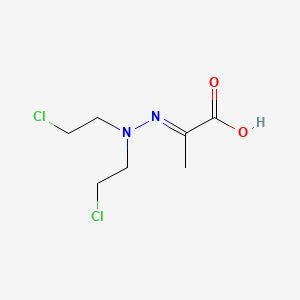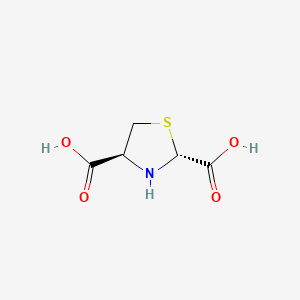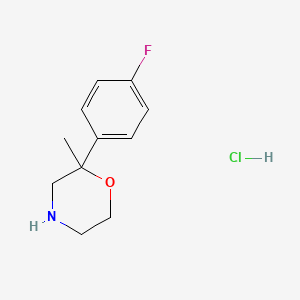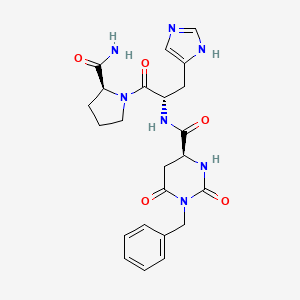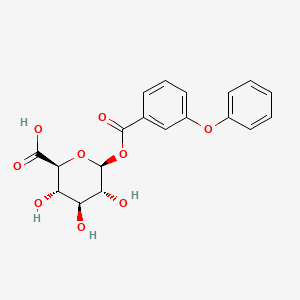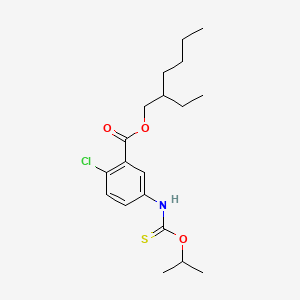
3-Hydroxy-p-anisaldehyde (p-bromophenyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-p-anisaldehyde (p-bromophenyl)hydrazone is a chemical compound that belongs to the class of hydrazones Hydrazones are a group of organic compounds characterized by the presence of the functional group R1R2C=NNH2 This compound is derived from the condensation of 3-hydroxy-p-anisaldehyde and p-bromophenylhydrazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-p-anisaldehyde (p-bromophenyl)hydrazone typically involves the reaction between 3-hydroxy-p-anisaldehyde and p-bromophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the condensation reaction, leading to the formation of the hydrazone product. The reaction can be represented as follows:
3-Hydroxy-p-anisaldehyde+p-Bromophenylhydrazine→3-Hydroxy-p-anisaldehyde (p-bromophenyl)hydrazone
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-p-anisaldehyde (p-bromophenyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone to its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Corresponding oxides or quinones.
Reduction: Corresponding amines.
Substitution: Substituted hydrazones with various functional groups.
Scientific Research Applications
3-Hydroxy-p-anisaldehyde (p-bromophenyl)hydrazone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-p-anisaldehyde (p-bromophenyl)hydrazone involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-4-methoxybenzaldehyde: A related compound with similar structural features.
p-Anisaldehyde: Another aldehyde derivative with comparable chemical properties.
p-Bromophenylhydrazine: The hydrazine counterpart used in the synthesis of the hydrazone.
Uniqueness
3-Hydroxy-p-anisaldehyde (p-bromophenyl)hydrazone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
27246-76-0 |
|---|---|
Molecular Formula |
C14H13BrN2O2 |
Molecular Weight |
321.17 g/mol |
IUPAC Name |
5-[(E)-[(4-bromophenyl)hydrazinylidene]methyl]-2-methoxyphenol |
InChI |
InChI=1S/C14H13BrN2O2/c1-19-14-7-2-10(8-13(14)18)9-16-17-12-5-3-11(15)4-6-12/h2-9,17-18H,1H3/b16-9+ |
InChI Key |
HNTZYKLJVVEGBC-CXUHLZMHSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC2=CC=C(C=C2)Br)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC2=CC=C(C=C2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


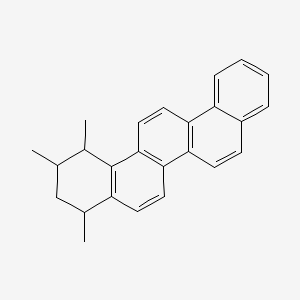
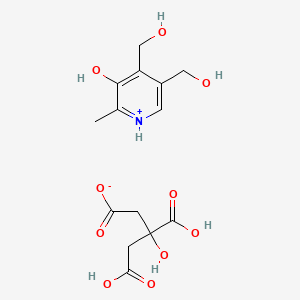
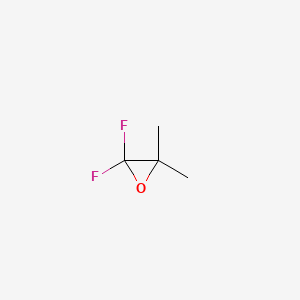
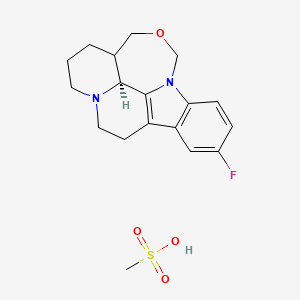
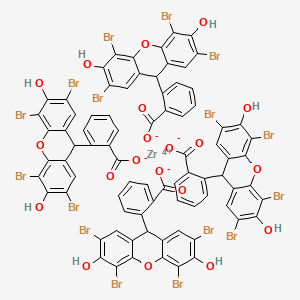
![2-Phenoxyethyl N-methyl-n-[3-methyl-4-[(5-nitro-2-thiazolyl)azo]phenyl]-beta-alaninate](/img/structure/B15181515.png)
